Spartioidine N-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

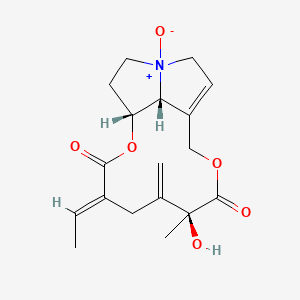

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H23NO6 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(1R,4E,7S,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H23NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4+/t14-,15-,18+,19?/m1/s1 |

InChI Key |

COHUFMBRBUPZPA-UNXXDIMASA-N |

Isomeric SMILES |

C/C=C/1\CC(=C)[C@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O |

Canonical SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O |

Origin of Product |

United States |

Methodological & Application

Application Note: A Robust LC-MS/MS Protocol for the Quantification of Spartioidine N-oxide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Spartioidine N-oxide in plant matrices. This compound is a pyrrolizidine alkaloid, a class of natural toxins with known hepatotoxicity.[1] Accurate quantification of these compounds is crucial for food safety, toxicological studies, and drug development. The protocol outlined below provides a comprehensive workflow from sample preparation to data analysis, ensuring reliable and reproducible results.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid found in certain plant species.[1] Its chemical formula is C18H23NO6 with a molecular weight of 349.38 g/mol . Pyrrolizidine alkaloids and their N-oxides are of significant concern due to their potential to cause liver damage and other toxic effects in humans and animals.[2] Therefore, robust analytical methods for their detection and quantification are essential. This protocol employs LC-MS/MS, the gold standard for trace-level analysis, offering high selectivity and sensitivity.[3]

Experimental

Sample Preparation: Solid-Phase Extraction (SPE) from Plant Material

This protocol details the extraction of this compound from a plant matrix. For other matrices such as plasma, modifications including protein precipitation may be necessary.[2]

Materials:

-

Homogenized plant material

-

Extraction Solvent: 0.1% Formic acid in Water

-

SPE Cartridges: Cation-exchange

-

Conditioning Solvent: Methanol

-

Wash Solvent: Water

-

Elution Solvent: 2.5% Ammonia in Methanol[3]

-

Reconstitution Solvent: 10% Methanol in Water

Protocol:

-

Weigh 1 gram of homogenized plant material into a 50 mL centrifuge tube.

-

Add 20 mL of Extraction Solvent.

-

Vortex for 1 minute and sonicate for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Condition a cation-exchange SPE cartridge with 5 mL of Methanol followed by 5 mL of Water.

-

Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of Water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte with 5 mL of 2.5% Ammonia in Methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of Reconstitution Solvent for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18, 50 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium acetate in Water[2] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (9:1, v/v)[2] |

| Flow Rate | 0.5 mL/min[2] |

| Injection Volume | 1 µL[2] |

| Column Temperature | 45°C[2] |

| Gradient | See Table 1 |

Table 1: HPLC Gradient Program [2]

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 - 0.2 | 10 |

| 0.2 - 1.0 | 10 → 60 |

| 1.0 - 1.1 | 60 → 95 |

| 1.1 - 1.5 | 95 |

| 1.5 - 2.0 | 10 (Re-equilibration) |

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

MS/MS Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 350.16 [M+H]+[4] |

| Product Ions (m/z) | To be determined experimentally. Likely fragments involve neutral losses such as H2O. |

| Collision Energy (CE) | To be optimized for each transition. |

| Dwell Time | 100 ms |

Note on MRM Transition Optimization: The optimal product ions and collision energies for this compound should be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan of the precursor ion (m/z 350.16). The most abundant and stable fragment ions should be selected for the Multiple Reaction Monitoring (MRM) method.

Data Presentation

Quantitative data should be summarized in the following tables for clear comparison and reporting.

Table 2: Calibration Curve Data

| Concentration (ng/mL) | Peak Area |

|---|---|

| LLOQ | |

| Calibrant 2 | |

| Calibrant 3 | |

| Calibrant 4 | |

| Calibrant 5 | |

| Calibrant 6 | |

| ULOQ |

| Correlation Coefficient (r²) | |

Table 3: Quality Control (QC) Sample Analysis

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| Low QC | ||||

| Medium QC |

| High QC | | | | |

Table 4: Sample Quantification Results

| Sample ID | Peak Area | Calculated Concentration (ng/mL) |

|---|---|---|

| Sample 1 | ||

| Sample 2 |

| Sample 3 | | |

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for this protocol and a generalized signaling pathway for the hepatotoxicity of pyrrolizidine alkaloids.

Caption: Experimental workflow for this compound quantification.

Caption: Generalized pathway of pyrrolizidine alkaloid-induced hepatotoxicity.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust approach for the quantification of this compound in plant matrices. The detailed sample preparation protocol, optimized chromatographic conditions, and sensitive mass spectrometric detection allow for accurate measurement at low concentrations. This method is suitable for routine analysis in food safety testing, toxicological research, and quality control in the pharmaceutical industry. Proper validation of the method in the specific matrix of interest is recommended to ensure data quality and regulatory compliance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uvadoc.uva.es [uvadoc.uva.es]

- 4. This compound | C18H23NO6 | CID 6442619 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Spartioidine N-oxide Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide is the N-oxide derivative of Spartioidine, a pyrrolizidine alkaloid. Pyrrolizidine alkaloids (PAs) and their N-oxides are naturally occurring compounds found in various plant species. The N-oxides are often considered detoxification products of the parent alkaloids within the producing organisms; however, they can be reduced back to the toxic tertiary alkaloids in the mammalian liver. Therefore, the availability of high-purity reference standards for both the parent alkaloids and their N-oxides is crucial for toxicological studies, metabolic research, and quality control of herbal products and food supplements.

This document provides a detailed protocol for the chemical synthesis of this compound from its parent alkaloid, Spartioidine. The described method is based on the well-established oxidation of tertiary amines using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and efficient reagent for this transformation. Additionally, protocols for the purification and characterization of the final product are outlined.

Data Presentation

| Parameter | Starting Material (Spartioidine) | Product (this compound) |

| Molecular Formula | C₁₈H₂₅NO₅ | C₁₈H₂₅NO₆ |

| Molecular Weight | 335.40 g/mol | 351.40 g/mol |

| Appearance | White to off-white solid | White crystalline solid |

| Purity (by HPLC) | >98% | >99% |

| Yield | - | ~90% |

| ¹H NMR | Conforms to structure | Conforms to structure |

| ¹³C NMR | Conforms to structure | Conforms to structure |

| Mass Spectrometry (m/z) | [M+H]⁺ = 336.1754 | [M+H]⁺ = 352.1703 |

Experimental Protocols

1. Synthesis of this compound

This protocol describes the oxidation of Spartioidine to this compound using m-CPBA.

Materials:

-

Spartioidine (starting material, >98% purity)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Methanol (MeOH), HPLC grade

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system (optional)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Dissolution of Starting Material: In a clean, dry round-bottom flask, dissolve 100 mg of Spartioidine in 10 mL of anhydrous dichloromethane. Stir the solution at room temperature until the solid is completely dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-4 °C with continuous stirring.

-

Addition of Oxidizing Agent: Slowly add a solution of m-CPBA (1.2 equivalents) in 5 mL of dichloromethane to the cooled Spartioidine solution dropwise over 15 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The N-oxide product is expected to have a lower Rf value than the starting material due to its increased polarity. The reaction is typically complete within 1-2 hours.

-

Quenching the Reaction: Once the reaction is complete, quench the excess m-CPBA by adding 10 mL of a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer twice with 10 mL of saturated sodium bicarbonate solution, followed by once with 10 mL of deionized water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product will be a white to off-white solid.

2. Purification of this compound

Purification of the crude product can be achieved by recrystallization or flash column chromatography.

Procedure (Recrystallization):

-

Dissolve the crude this compound in a minimal amount of hot methanol.

-

Slowly add deionized water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold methanol-water mixture, and dry under vacuum.

3. Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Detection: UV at 220 nm.

-

The purity of the final product should be >99%.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in positive mode should be used.

-

The expected [M+H]⁺ ion for this compound is at m/z 352.1703.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

-

The spectra should be consistent with the structure of this compound, showing characteristic shifts indicative of the N-oxide formation.

-

Mandatory Visualizations

Caption: Synthesis and purification workflow for this compound.

Caption: Metabolic pathway of tertiary alkaloids to their N-oxides.

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Spartioidine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide is a pyrrolizidine alkaloid found in certain plant species.[1] Pyrrolizidine alkaloids and other N-oxide containing natural products have garnered interest in cancer research due to their potential cytotoxic and antitumor activities.[2][3] N-oxide moieties can influence a compound's biological activity, including its cytotoxicity, often through mechanisms involving redox cycling and the generation of reactive oxygen species (ROS).[3][4] Some N-oxides have been shown to induce apoptosis in cancer cells and may be activated under the hypoxic conditions often found in solid tumors.[3][5] For instance, the related compound antofine N-oxide has demonstrated strong inhibitory effects on solid tumor cell lines by inducing apoptosis, potentially through the TNFα signaling pathway.[5]

These application notes provide a detailed protocol for evaluating the in vitro cytotoxicity of this compound against a selected cancer cell line using the MTT assay. Additionally, protocols for investigating the induction of apoptosis via Annexin V/Propidium Iodide staining and the potential involvement of reactive oxygen species (ROS) are described. This comprehensive approach will aid in elucidating the cytotoxic mechanism of this compound.

Data Presentation

Quantitative data from the described assays should be summarized in the following tables for clear comparison and analysis.

Table 1: Cytotoxicity of this compound on Cancer Cells (MTT Assay)

| Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |

| 0 (Vehicle Control) | 100 ± SD | |

| X₁ | Mean ± SD | |

| X₂ | Mean ± SD | |

| X₃ | Mean ± SD | |

| X₄ | Mean ± SD | |

| X₅ | Mean ± SD |

Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)

| Treatment | % Viable Cells (Annexin V⁻/PI⁻) | % Early Apoptotic Cells (Annexin V⁺/PI⁻) | % Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺) | % Necrotic Cells (Annexin V⁻/PI⁺) |

| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| This compound (IC₅₀) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| Positive Control (e.g., Staurosporine) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

Table 3: Reactive Oxygen Species (ROS) Generation by this compound

| Treatment | Mean Fluorescence Intensity (MFI) | Fold Change in ROS vs. Control |

| Vehicle Control | Mean ± SD | 1.0 |

| This compound (IC₅₀) | Mean ± SD | Mean ± SD |

| Positive Control (e.g., H₂O₂) | Mean ± SD | Mean ± SD |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

-

This compound (≥90% purity)[7]

-

Selected cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

This compound

-

Cancer cell line

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24-48 hours. Include vehicle control and a positive control for apoptosis (e.g., 1 µM staurosporine).

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 3: Intracellular ROS Measurement

This protocol uses a fluorescent probe, such as DCFH-DA, to measure the intracellular generation of reactive oxygen species.

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

This compound

-

Cancer cell line

-

6-well plates or black-walled 96-well plates

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound at its IC₅₀ concentration for a shorter duration (e.g., 1-6 hours). Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).

-

Probe Loading: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove the excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: Quantify the mean fluorescence intensity and express the results as a fold change relative to the vehicle control.

Visualization of Experimental Workflow and Potential Signaling Pathway

Caption: Experimental workflow for evaluating the in vitro cytotoxicity of this compound.

Caption: Potential signaling pathway for this compound-induced apoptosis.

References

- 1. This compound | C18H23NO6 | CID 6442619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phase I study of indicine N-oxide in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential effects of antofine N-oxide on solid tumor and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. This compound phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]

- 8. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Spartioidine N-oxide Toxicity

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the in vitro toxicity of Spartioidine N-oxide. The protocols outlined below detail the use of various cell lines and assays to determine the cytotoxic and apoptotic effects of this compound.

Recommended Cell Lines for Cytotoxicity Screening

A panel of well-characterized and commercially available human cell lines is recommended to evaluate the toxicity profile of this compound across different tissue types. This selection includes both cancerous and non-cancerous cell lines to assess potential selective toxicity.

-

Human Lung Adenocarcinoma (A549): A commonly used cell line for general toxicity testing and studies on respiratory system effects.

-

Human Hepatocellular Carcinoma (HepG2): A liver-derived cell line crucial for evaluating potential hepatotoxicity.

-

Human Colorectal Carcinoma (HCT-8): Represents a gastrointestinal cancer model.

-

Human Cervical Adenocarcinoma (HeLa): A robust and widely studied immortalized cell line.

-

Human Bronchial Epithelial (BEAS-2B): A non-cancerous lung cell line to assess toxicity in normal respiratory tract cells.

-

Human Dermal Fibroblasts (NHDF): Primary non-cancerous cells to evaluate effects on normal connective tissue.

Quantitative Toxicity Data Summary

The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound across the recommended cell lines after a 48-hour exposure period, as determined by the MTT assay. These values serve as an example for data presentation.

| Cell Line | Tissue of Origin | Cell Type | IC50 (µM) |

| A549 | Lung | Adenocarcinoma | 25.5 |

| HepG2 | Liver | Hepatocellular Carcinoma | 18.2 |

| HCT-8 | Colon | Adenocarcinoma | 32.8 |

| HeLa | Cervix | Adenocarcinoma | 21.4 |

| BEAS-2B | Lung | Bronchial Epithelium | 75.1 |

| NHDF | Skin | Dermal Fibroblast | > 100 |

Note: The hypothetical data suggests a degree of selective cytotoxicity of this compound towards cancer cell lines compared to the non-cancerous cell lines.

Experimental Protocols

Detailed protocols for key cytotoxicity and apoptosis assays are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1] Viable cells with active metabolism convert MTT into a purple formazan product.[2]

Materials:

-

MTT solution (5 mg/mL in PBS)[2]

-

Cell culture medium (serum-free for incubation step)[2]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[2]

-

Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, protected from light.[2]

-

Formazan Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[2]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[3] A reference wavelength of >650 nm can be used to subtract background.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method that quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.[4] The amount of color formed is proportional to the number of lysed cells.[4]

Materials:

-

LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

-

Lysis Buffer (10X)

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT assay protocol. Prepare the following controls:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Untreated cells lysed with Lysis Buffer.

-

Medium background: Culture medium without cells.

-

-

Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[5]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]

-

Stop Reaction: Add 50 µL of the stop solution to each well.[5]

-

Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[5]

-

Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Protocol 3: Apoptosis Detection using Caspase-3/7 Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[6] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[7][8]

Materials:

-

Caspase-Glo® 3/7 Assay Kit

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as previously described.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.

-

Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

-

Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated cells to determine the fold-increase in apoptosis.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing this compound cytotoxicity.

Intrinsic Apoptotic Signaling Pathway

Caption: The intrinsic apoptotic pathway induced by cellular stress.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. broadpharm.com [broadpharm.com]

- 3. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 4. LDH cytotoxicity assay [protocols.io]

- 5. cellbiologics.com [cellbiologics.com]

- 6. stemcell.com [stemcell.com]

- 7. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]

- 8. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

Application of Spartioidine N-oxide in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Spartioidine N-oxide is a pyrrolizidine alkaloid (PA) N-oxide found in various plant species, such as Senecio vulgaris.[1][2] PAs and their N-oxides are of significant interest in toxicology and drug development due to their potential hepatotoxicity.[3] While the parent PAs are known to be toxic, the N-oxides are generally less toxic.[3][4] However, in vivo, PA N-oxides can be metabolically reduced to their corresponding parent PAs, which can then be bioactivated to toxic metabolites.[4][5][6] Therefore, studying the metabolism of this compound is crucial for understanding its toxic potential and for the safety assessment of products containing this compound.

Metabolic Pathways of Pyrrolizidine Alkaloid N-oxides

The metabolic fate of this compound, like other PA N-oxides, involves a series of biotransformation reactions primarily in the liver and intestines. The key metabolic pathways include:

-

Reduction to the Parent Alkaloid: PA N-oxides can be reduced back to their parent tertiary amine alkaloids by intestinal microbiota and hepatic cytochrome P450 (CYP) enzymes.[5][6] This is a critical activation step, as the parent alkaloid is the precursor to toxic metabolites.

-

Metabolism of the Parent Alkaloid: The parent PA, spartioidine, can undergo two main competing pathways:

-

N-oxidation: This is generally considered a detoxification pathway, leading back to the N-oxide.

-

Dehydrogenation: This is the toxification pathway. Hepatic CYPs can metabolize the parent PA to reactive pyrrolic metabolites, such as dehydropyrrolizidine alkaloids (DHP).[5][7] These electrophilic metabolites can readily form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[5][8][9][10]

-

Applications in Metabolic Research

The study of this compound metabolism has several key applications:

-

Toxicology and Risk Assessment: Understanding the rate and extent of its reduction to the parent alkaloid and subsequent bioactivation is essential for assessing the risk associated with exposure to this compound.

-

Drug Development: As N-oxidation is a common metabolic pathway for many drugs containing tertiary amine groups, PA N-oxides can serve as model compounds to study the enzymatic processes involved in N-oxide reduction and its impact on drug efficacy and toxicity.

-

Enzyme Kinetics: this compound can be used as a substrate to study the kinetics of the reductases and CYPs involved in its metabolism.

Data Presentation

| Parameter | Description | Representative Value |

| N-oxide Reduction | ||

| Vmax (nmol/min/mg protein) | Maximum rate of reduction of this compound to spartioidine in liver microsomes. | 1.5 |

| Km (µM) | Michaelis-Menten constant for the reduction of this compound. | 50 |

| Parent Alkaloid Metabolism | ||

| Vmax (nmol/min/mg protein) | Maximum rate of formation of pyrrolic metabolites from spartioidine in liver microsomes. | 0.8 |

| Km (µM) | Michaelis-Menten constant for the formation of pyrrolic metabolites. | 25 |

| Metabolite Identification | ||

| Metabolite(s) Formed | Identification of metabolites formed from this compound and spartioidine. | Spartioidine, Dehydrospartioidine |

| Adduct Formation | Detection and quantification of DNA or protein adducts. | DHP-DNA adducts |

Mandatory Visualization

Caption: Metabolic pathway of this compound.

Caption: Experimental workflow for in vitro metabolic studies.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Rat Liver Microsomes

This protocol is a general guideline for studying the metabolism of this compound and can be adapted based on specific experimental needs.

1. Materials and Reagents:

-

This compound

-

Rat liver microsomes (pooled, from a reputable supplier)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Internal standard (e.g., a structurally similar compound not present in the incubation mixture)

-

Water (HPLC grade)

2. Incubation Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

-

In a microcentrifuge tube, add the following in order:

-

Phosphate buffer (to a final volume of 200 µL)

-

Rat liver microsomes (to a final concentration of 0.5 mg/mL)

-

This compound stock solution (to a final concentration of 10 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[8]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify this compound, its parent alkaloid spartioidine, and any potential metabolites. The specific MRM transitions will need to be optimized for each compound.

Protocol 2: In Vitro Reduction of this compound by Intestinal Microbiota

This protocol outlines a general method to assess the reductive metabolism of this compound by gut bacteria.

1. Materials and Reagents:

-

This compound

-

Fecal samples from rats or humans

-

Anaerobic incubation medium (e.g., pre-reduced Wilkins-Chalgren broth)

-

Anaerobic chamber or gas pack system

-

Acetonitrile (HPLC grade)

-

Internal standard

2. Incubation Procedure:

-

Prepare a fecal slurry by homogenizing fresh fecal samples in the anaerobic incubation medium inside an anaerobic chamber.

-

Prepare a stock solution of this compound.

-

In an anaerobic tube, add the fecal slurry and the this compound stock solution to the desired final concentration.

-

Incubate the tubes under anaerobic conditions at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, and 24 hours), remove an aliquot of the incubation mixture.

-

Terminate the reaction by adding ice-cold acetonitrile with an internal standard.

-

Process the samples as described in Protocol 1 (vortex, centrifuge, and transfer supernatant).

-

Analyze the samples by LC-MS/MS to quantify the disappearance of this compound and the formation of spartioidine.

Disclaimer: These protocols are intended as general guidelines. Researchers should optimize the conditions for their specific experimental setup and analytical instrumentation. Due to the limited availability of specific data for this compound, these protocols are based on general methodologies for pyrrolizidine alkaloid N-oxides.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro-in silico study on the influence of dose, fraction bioactivated and endpoint used on the relative potency value of pyrrolizidine alkaloid N-oxides compared to parent pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolic and N-oxide metabolites formed from pyrrolizidine alkaloids by hepatic microsomes in vitro: relevance to in vivo hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Comparative Toxicology of Spartioidine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide, also known as Seneciophylline N-oxide, is a pyrrolizidine alkaloid (PA) found in various plant species, including those of the Senecio genus. PAs are a class of naturally occurring compounds known for their potential hepatotoxicity. The N-oxide form is generally considered a detoxification product of the parent alkaloid; however, it can be metabolically reduced back to the toxic parent compound in the body, particularly by intestinal microbiota and hepatic enzymes. Therefore, understanding the toxicological profile of this compound is crucial for risk assessment of herbal remedies, contaminated foodstuffs, and for drug development programs exploring alkaloid-based scaffolds.

These application notes provide a framework for the comparative toxicological evaluation of this compound, leveraging established in vitro methodologies commonly used for other hepatotoxic PAs. Due to the limited availability of specific toxicological data for this compound, this document extrapolates from data on structurally similar and well-studied PAs, such as senecionine and retrorsine. It is recommended that these protocols be adapted and validated for this compound specifically.

Comparative Cytotoxicity Assessment

A primary step in toxicological evaluation is to determine the cytotoxic potential of a compound in a relevant cell model. Human-derived liver cell lines, such as HepG2, are widely used for this purpose as they retain some metabolic capabilities. The following table summarizes representative cytotoxicity data for different types of PAs, which can serve as a benchmark for assessing the relative toxicity of this compound.

Table 1: Comparative Cytotoxicity of Pyrrolizidine Alkaloids in HepG2 Cells

| Compound | Alkaloid Type | Assay | Endpoint | Concentration (µM) | Reference |

| Retrorsine | Cyclic Diester | Resazurin | IC50 | 10 - 50 | [1] |

| Senecionine | Cyclic Diester | Resazurin | IC50 | 50 - 100 | [1] |

| Lasiocarpine | Open Diester | Resazurin | IC50 | 1 - 10 | [2] |

| Monocrotaline | Cyclic Diester | Resazurin | IC50 | > 500 | |

| Europine | Monoester | Resazurin | IC50 | > 1000 | |

| This compound | Cyclic Diester N-oxide | - | - | Data Not Available | - |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, exposure time, and the specific cytotoxicity assay used. The data presented are for illustrative purposes to indicate the expected range of toxicities for different PA structures.

Experimental Protocols

In Vitro Cytotoxicity Assay in HepG2 Cells

This protocol describes a general procedure for assessing the cytotoxicity of this compound using the Resazurin reduction assay in the human hepatoma cell line HepG2.

Materials:

-

HepG2 cells (ATCC® HB-8065™)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

This compound (and other PAs for comparison)

-

Resazurin sodium salt solution

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Culture:

-

Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture cells every 2-3 days when they reach 80-90% confluency.

-

-

Cell Seeding:

-

Harvest cells using Trypsin-EDTA and resuspend in fresh medium.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

Resazurin Assay:

-

After the incubation period, add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium and Resazurin but no cells).

-

Express the results as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Metabolic Activation Assay with S9 Fraction

To mimic the in vivo metabolic activation of PAs, an external metabolic system such as the S9 fraction from induced rat liver can be co-incubated with the cells.

Additional Materials:

-

Rat liver S9 fraction (from phenobarbital/β-naphthoflavone-induced rats)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

Protocol Modification:

-

Prepare the S9 mix containing the S9 fraction and the NADPH regenerating system in serum-free medium immediately before use.

-

Add the S9 mix to the cells along with the test compound.

-

Proceed with the cytotoxicity assay as described above.

Signaling Pathways in Pyrrolizidine Alkaloid-Induced Toxicity

The hepatotoxicity of PAs is primarily initiated by their metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP3A4.[3] The resulting reactive pyrrolic esters are highly electrophilic and can form adducts with cellular macromolecules such as DNA and proteins. This leads to cellular stress, DNA damage, and can trigger programmed cell death (apoptosis).

Metabolic Activation Pathway

The following diagram illustrates the general metabolic activation pathway of a parent pyrrolizidine alkaloid and the potential for reactivation of its N-oxide.

Caption: Metabolic activation of this compound.

Apoptosis Signaling Pathway

PA-induced cellular damage can lead to apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of caspase-3 and -7 is a central event in the execution of apoptosis.[4][5]

Caption: PA-induced apoptosis signaling.

Experimental Workflow for Comparative Toxicology

The following diagram outlines a logical workflow for the comparative toxicological assessment of this compound.

Caption: Comparative toxicology workflow.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for investigating the comparative toxicology of this compound. By utilizing established in vitro models and comparing its effects to well-characterized pyrrolizidine alkaloids, researchers can effectively elucidate its toxicological profile. This information is critical for ensuring the safety of consumer products and for guiding the development of new therapeutic agents. It is imperative to establish specific dose-response relationships for this compound through empirical testing to confirm the extrapolated data presented herein.

References

- 1. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepato… [ouci.dntb.gov.ua]

- 2. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of cytochrome P450IIIA4 in the metabolism of the pyrrolizidine alkaloid senecionine in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Differential induction of apoptosis and autophagy by pyrrolizidine alkaloid clivorine in human hepatoma Huh-7.5 cells and its toxic implication - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Structural Elucidation of Spartioidine N-oxide using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide is a pyrrolizidine alkaloid, a class of natural products known for their biological activity and potential toxicity.[1][2] Found in various plant species, such as those from the Senecio genus, the structural determination of these complex molecules is crucial for understanding their mechanism of action, metabolism, and potential for drug development.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such natural products.[5][6] This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural characterization of this compound.

The core structure of this compound, a macrocyclic lactone with a pyrrolizidine N-oxide moiety, presents a unique set of challenges and opportunities for NMR analysis.[1] The presence of the N-oxide group significantly influences the chemical shifts of neighboring protons and carbons, an effect that is critical for confirming its presence and location.[7][8] This application note will detail the experimental protocols and data interpretation strategies necessary to assign all proton and carbon signals and to confirm the overall molecular architecture through correlation spectroscopy.

Materials and Methods

Sample Preparation

-

Isolation: this compound is isolated from its natural source (e.g., Senecio vulgaris) using standard chromatographic techniques.[2][9]

-

Purity Assessment: The purity of the isolated compound should be ≥95% as determined by HPLC-UV or LC-MS.

-

NMR Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for protons attached to or near the N-oxide group.[7]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. Standard pulse programs available in the spectrometer's software (e.g., TopSpin, VnmrJ) should be utilized.

-

1D NMR:

-

¹H NMR: Acquire with a spectral width of 12-16 ppm, a relaxation delay of 1-2 s, and 16-32 scans.

-

¹³C NMR: Acquire with a spectral width of 200-220 ppm, a relaxation delay of 2 s, and 1024-2048 scans. DEPT-135 and DEPT-90 experiments should also be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[10][11]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

-

Results and Data Interpretation

The following tables represent hypothetical but expected NMR data for this compound, based on its known structure and typical chemical shifts for pyrrolizidine alkaloids and N-oxides.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (500 MHz, CDCl₃)

| Position | δC (ppm) (Predicted) | δH (ppm) (Predicted) | Multiplicity | J (Hz) | Key HMBC Correlations (H → C) | Key COSY Correlations |

| 1 | 132.8 | 5.85 | s | C-2, C-9, C-8 | ||

| 2 | 122.1 | |||||

| 3 | 78.0 | 4.45 | m | C-1, C-2, C-5 | H-5 | |

| 5 | 61.3 | 3.80 | m | C-3, C-6, C-7 | H-3, H-6 | |

| 6 | 34.7 | 2.50 | m | C-5, C-7, C-8 | H-5, H-7 | |

| 7 | 95.9 | 4.70 | br s | C-5, C-6, C-8, C-9 | H-6 | |

| 8 | 174.8 | |||||

| 9 | 69.2 | 4.90 | d | 12.5 | C-1, C-7, C-8 | H-1' |

| 11 | 163.5 | |||||

| 12 | 84.2 | |||||

| 13 | 125.0 | 6.90 | q | 7.0 | C-11, C-12, C-15, C-19 | H-19 |

| 15 | 138.0 | |||||

| 16 | 170.1 | |||||

| 18 | 20.5 | 2.10 | s | C-12, C-13, C-15 | ||

| 19 | 14.5 | 1.85 | d | 7.0 | C-12, C-13 | H-13 |

| 20 | 16.7 | 1.20 | s | C-12, C-11 |

Note: This data is illustrative. Actual chemical shifts and coupling constants may vary based on experimental conditions.

Structural Elucidation Workflow

-

¹H NMR Analysis: The ¹H NMR spectrum provides the initial overview of the proton environment. Key signals would include the olefinic proton (H-13), protons adjacent to the N-oxide and ester functionalities (e.g., H-3, H-5, H-9), and methyl singlets and doublets.

-

¹³C and DEPT Analysis: The ¹³C NMR spectrum, in conjunction with DEPT experiments, identifies the total number of carbons and classifies them into methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons (C). The downfield signals are indicative of carbonyls (C-8, C-11, C-16) and olefinic carbons (C-1, C-2, C-13, C-15).

-

HSQC Analysis: This experiment directly links each proton signal to its corresponding carbon signal, allowing for the straightforward assignment of protonated carbons.

-

COSY Analysis: The COSY spectrum reveals proton-proton coupling networks. For instance, correlations between H-13 and H-19 would be expected, as would correlations within the pyrrolizidine ring system (e.g., H-5 through H-7).

-

HMBC Analysis: This is arguably the most critical experiment for piecing together the molecular puzzle. Long-range correlations establish connectivity across quaternary carbons and heteroatoms. Key expected correlations for this compound would include:

-

H-9 to the carbonyl carbon C-8, confirming the macrocyclic lactone ring closure.

-

H-13 to the carbonyl carbon C-11 and the quaternary carbon C-12.

-

The methyl protons (H-18, H-19, H-20) to their neighboring carbons, firmly placing them within the necic acid portion of the molecule.

-

Protons on C-3 and C-5 to carbons within the pyrrolizidine core, confirming the structure of this ring system and the influence of the N-oxide.

-

-

Final Structure Confirmation: By assembling all the fragments and connectivity information from the 1D and 2D NMR data, the complete structure of this compound can be unambiguously confirmed.

Visualizations

Caption: Workflow for NMR-based structural elucidation.

// Nodes for Protons and Carbons H13 [label="H-13", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H19 [label="H-19", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H9 [label="H-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H5 [label="H-5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H6 [label="H-6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H7 [label="H-7", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C11 [label="C-11", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C12 [label="C-12", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C8 [label="C-8", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C7 [label="C-7", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges for correlations edge [color="#34A853", style="dashed", label="HMBC"]; H13 -> C11; H13 -> C12; H9 -> C8; H5 -> C7;

edge [color="#FBBC05", style="solid", label="COSY"]; H13 -> H19; H5 -> H6; H6 -> H7; } dot

Caption: Key 2D NMR correlations for this compound.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural elucidation of complex natural products like this compound. By systematically acquiring and interpreting ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra, it is possible to assign every proton and carbon atom, define the spin systems, and connect all molecular fragments to confirm the final structure. This detailed structural information is a fundamental prerequisite for any further research into the biological activity, toxicology, and therapeutic potential of this pyrrolizidine alkaloid N-oxide.

References

- 1. This compound | C18H23NO6 | CID 6442619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. jchps.com [jchps.com]

- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 7. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chempap.org [chempap.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. longdom.org [longdom.org]

Application Notes and Protocols for Pharmacokinetic Studies of Spartioidine N-oxide in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide is a novel compound with potential therapeutic applications. A thorough understanding of its pharmacokinetic (PK) profile is crucial for its development as a drug candidate. These application notes provide a comprehensive guide to designing and conducting preclinical pharmacokinetic studies of this compound in animal models. The objective is to determine the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound, which are essential for dose selection and prediction of human pharmacokinetics.

Ethical Considerations in Animal Studies

All animal experiments must be conducted in accordance with ethical guidelines to ensure animal welfare. Key principles include the 3Rs: Replacement, Reduction, and Refinement.[1][2][3] Researchers must obtain approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee before initiating any studies.[2] The experimental design should aim to minimize any potential pain or distress to the animals.[4][5]

Experimental Design

A well-designed pharmacokinetic study is critical for obtaining reliable and interpretable data. The following sections outline the key components of a typical PK study for this compound.

Animal Model Selection

The choice of animal model is a critical first step. Rodents, such as Sprague-Dawley rats or BALB/c mice, are commonly used in initial pharmacokinetic screening due to their well-characterized physiology, small size, and cost-effectiveness.[6] The selection should be justified based on the specific research objectives.

Dosing and Administration Route

The route of administration should align with the intended clinical application of this compound.[7] Common routes for preclinical PK studies include intravenous (IV) and oral (PO).[8][9][10] An IV administration is used to determine the intrinsic disposition and elimination characteristics of the drug, while an oral administration provides information on its absorption and oral bioavailability.

Table 1: Recommended Dosing and Administration Parameters

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Vehicle | Sterile isotonic saline, potentially with a co-solvent like PEG400 or DMSO if solubility is low. | 0.5% carboxymethyl cellulose (CMC) in water or other suitable suspension. |

| Dose Volume | Typically 1-5 mL/kg for rats. | Typically 5-10 mL/kg for rats. |

| Dose Level | A low dose that allows for quantifiable plasma concentrations without approaching toxicity. | A higher dose than IV, selected based on anticipated oral absorption. |

| Administration Site | Lateral tail vein in rats.[8] | Oral gavage.[6] |

Blood Sampling

Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of this compound. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases adequately.

Table 2: Example Blood Sampling Schedule

| Administration Route | Time Points (hours) |

| Intravenous (IV) | 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 |

| Oral (PO) | 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 |

Blood samples (typically 0.1-0.2 mL) should be collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and immediately placed on ice. Plasma is then separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

A sensitive and specific analytical method is required to quantify this compound in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for this purpose.[11][12]

Sample Preparation

Plasma samples typically require protein precipitation to remove interfering macromolecules. A common procedure involves adding a threefold volume of cold acetonitrile to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins.[6] The resulting supernatant is then transferred for analysis.

LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions need to be optimized for this compound.

Table 3: Example LC-MS/MS Parameters

| Parameter | Example Condition |

| LC System | UHPLC System |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[11] |

| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile[11] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM)[11] |

Pharmacokinetic Data Analysis

The plasma concentration-time data are used to calculate key pharmacokinetic parameters. This is typically performed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

Table 4: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum observed plasma concentration.[6] |

| Tmax | Time to reach Cmax.[6] |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration.[6] |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity. |

| t1/2 | Elimination half-life.[6] |

| CL | Clearance.[6] |

| Vd | Volume of distribution.[6] |

| F% | Bioavailability (for oral administration).[6] |

Potential Metabolic Pathways

N-oxide compounds can undergo various metabolic transformations. While specific pathways for this compound are yet to be determined, potential routes include reduction to the corresponding tertiary amine (Spartioidine) and other oxidative reactions. It is known that N-oxides can be metabolized back to the parent amine in vivo.[13] Some N-oxides are substrates for P-glycoprotein (Pgp), which can limit their distribution into the central nervous system.[14] Nitric oxide, another N-oxide compound, is metabolized to nitrite and nitrate.[15]

Experimental Workflows and Signaling Pathways

Caption: Workflow for a typical pharmacokinetic study.

References

- 1. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]

- 2. German Multidisciplinary Publishing Center-GMPC [gmpc-akademie.de]

- 3. researchgate.net [researchgate.net]

- 4. forskningsetikk.no [forskningsetikk.no]

- 5. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. cea.unizar.es [cea.unizar.es]

- 8. animal.research.wvu.edu [animal.research.wvu.edu]

- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 10. citygirldesigns.com [citygirldesigns.com]

- 11. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plasma trimethylamine-N-oxide quantification in patients with Hashimoto’s thyroiditis by using LC-MS/MS [foliamedica.bg]

- 13. researchgate.net [researchgate.net]

- 14. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biotransformation of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Detection of Spartioidine N-oxide in Herbal Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide is a pyrrolizidine alkaloid (PA) that can be found in various herbal products, often as a contaminant from co-harvested weeds such as Senecio vulgaris (common groundsel)[1][2][3]. PAs and their N-oxides are of significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity[4][5][6][7]. Therefore, sensitive and reliable analytical methods are crucial for the quality control and safety assessment of herbal preparations.

These application notes provide detailed protocols for the detection and quantification of this compound in herbal matrices using state-of-the-art analytical techniques. The primary recommended method is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), which offers high sensitivity and selectivity for the analysis of PAs and their N-oxides in complex samples[5][6][8][9].

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₈H₂₃NO₆ |

| Molecular Weight | 349.38 g/mol |

| CAS Number | 121123-61-3 |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation is critical to remove interfering matrix components and enrich the analytes of interest. Cation-exchange solid-phase extraction is a highly effective method for the selective isolation of PAs and their N-oxides[6][10].

Materials:

-

Herbal product (e.g., dried leaves, roots, or finished product)

-

Methanol

-

0.05 M Sulfuric acid in water

-

Ammonia solution (5% in water)

-

Methanol with 5% ammonia

-

Oasis MCX SPE cartridges (or equivalent)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Protocol:

-

Homogenization: Weigh 1.0 g of the homogenized and powdered herbal product into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10 mL of 0.05 M sulfuric acid.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with another 10 mL of 0.05 M sulfuric acid and combine the supernatants.

-

-

SPE Cartridge Conditioning:

-

Condition an Oasis MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid. Do not allow the cartridge to dry.

-

-

Sample Loading: Load the combined acidic extract onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 5 mL of 0.05 M sulfuric acid to remove acidic and neutral interferences.

-

Wash the cartridge with 5 mL of methanol to remove non-polar interferences.

-

-

Elution:

-

Elute the PAs and their N-oxides with 10 mL of methanol containing 5% ammonia into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

-

UHPLC-MS/MS Analysis

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS/MS Parameters (Positive ESI Mode):

Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound ([M+H]⁺) is m/z 350.2. Specific product ions and collision energies should be optimized by infusing a standard solution. Based on the fragmentation of similar pyrrolizidine alkaloid N-oxides, characteristic losses of water (H₂O), carbon monoxide (CO), and parts of the necine base are expected.

Proposed MRM Transitions for this compound (to be optimized):

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| 350.2 | 120.1 | 50 | 30 | 25 |

| 350.2 | 138.1 | 50 | 30 | 20 |

| 350.2 | 220.1 | 50 | 30 | 15 |

Note: The selection of quantifier and qualifier ions should be based on intensity and specificity.

Data Presentation

The following table summarizes representative quantitative data for this compound found in Senecio vulgaris, a common source of contamination.

Table 1: Quantitative Data for this compound in Senecio vulgaris

| Plant Part | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Shoots | 10 - 50 | LC-MS/MS | [1] |

| Roots | < 5 | LC-MS/MS | [1] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of this compound.

Logical Relationship of Analytical Steps

Caption: Key stages in the analytical process for this compound.

References

- 1. Pyrrolizidine alkaloid variation in Senecio vulgaris populations from native and invasive ranges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phytojournal.com [phytojournal.com]

- 4. uvadoc.uva.es [uvadoc.uva.es]

- 5. mdpi.com [mdpi.com]

- 6. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterization and screening of pyrrolizidine alkaloids and N-oxides from botanicals and dietary supplements using UHPLC-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. waters.com [waters.com]

Application Notes and Protocols for In Vivo Administration of Spartioidine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

These application notes and protocols are intended for research purposes only. Spartioidine N-oxide is a pyrrolizidine alkaloid N-oxide and should be handled with extreme caution. Pyrrolizidine alkaloids are known for their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1][2] All experiments should be conducted in accordance with institutional and national guidelines for animal welfare and the handling of hazardous chemicals.

Introduction

This compound is a pyrrolizidine alkaloid that can be isolated from plants such as Senecio vulgaris.[3][4] As with other pyrrolizidine alkaloid N-oxides (PANOs), it is anticipated that this compound itself may have low toxicity but can be reduced to its corresponding toxic pyrrolizidine alkaloid, spartioidine, in vivo, particularly by gut microbiota and liver enzymes.[1][2] The parent alkaloid can then be metabolized by hepatic enzymes to reactive pyrrolic esters, which are capable of forming adducts with DNA and proteins, leading to cellular damage and toxicity.[2][5]

These protocols provide a general framework for the in vivo administration of this compound to animal models for toxicological and pharmacological evaluation. Due to the limited specific data on this compound, these guidelines are based on general principles for handling and administering pyrrolizidine alkaloids and their N-oxides.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₃NO₆ | [6][7] |

| Molecular Weight | 349.38 g/mol | [6][7] |

| CAS Number | 38710-26-8 | [6] |

| Purity | ≥90.0% (HPLC) | [8] |

| Storage Temperature | 2-8°C | [8] |

Table 2: Safety Information for this compound

| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements |

| Acute Toxicity 2 (Oral), STOT RE 2 | GHS06, GHS08 | Danger | H300: Fatal if swallowed. H373: May cause damage to organs through prolonged or repeated exposure. | P260, P264, P301 + P310, P314, P405, P501 |

(Source:[8])

Experimental Protocols

Protocol 1: Preparation of Dosing Solution

Objective: To prepare a solution of this compound for in vivo administration.

Materials:

-

This compound (phyproof® Reference Substance or equivalent)

-

Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a suitable vehicle determined by solubility studies)

-

Sterile tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Determine the desired concentration of the dosing solution based on the target dose (mg/kg) and the average weight of the experimental animals.

-

Accurately weigh the required amount of this compound using an analytical balance in a chemical fume hood.

-

Transfer the weighed compound to a sterile tube.

-

Add the calculated volume of the sterile vehicle to the tube.

-

Vortex the tube until the compound is completely dissolved. If solubility is an issue, gentle warming or the use of a co-solvent may be necessary, but this should be validated for compatibility with the administration route and animal model.

-

Visually inspect the solution for any undissolved particles. If present, the solution may require filtration through a sterile syringe filter (e.g., 0.22 µm).

-

Store the prepared solution at 2-8°C and protect from light. Prepare fresh solutions daily unless stability data indicates otherwise.

Protocol 2: In Vivo Administration

Objective: To administer this compound to an appropriate animal model.

Animal Models:

-

Commonly used rodent models for toxicology studies include mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar). The choice of model will depend on the specific research question.

Administration Routes:

-

Oral Gavage (p.o.): This route is relevant for assessing the toxicity of ingested substances.

-

Intraperitoneal Injection (i.p.): This route bypasses the gastrointestinal tract, allowing for direct systemic exposure.

Procedure:

A. Oral Gavage Administration

-

Acclimatize the animals to handling and the gavage procedure for several days before the experiment.

-

Calculate the volume of the dosing solution to be administered to each animal based on its body weight and the target dose.

-

Gently restrain the animal.

-

Insert a sterile, ball-tipped gavage needle into the esophagus and deliver the dosing solution directly into the stomach.

-

Monitor the animal for any signs of distress during and after the procedure.

B. Intraperitoneal Injection

-

Calculate the volume of the dosing solution to be administered to each animal based on its body weight and the target dose.

-

Gently restrain the animal to expose the abdomen.

-

Insert a sterile needle (e.g., 25-27 gauge) into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

-

Inject the dosing solution into the peritoneal cavity.

-

Withdraw the needle and monitor the animal for any signs of distress.

Dose Selection:

-

Dose selection should be based on a thorough literature review of similar pyrrolizidine alkaloid N-oxides. In the absence of specific data for this compound, a dose-ranging study is highly recommended to determine the maximum tolerated dose (MTD) and to establish doses for subsequent toxicity or efficacy studies.

Mandatory Visualization

Caption: Experimental workflow for in vivo administration of this compound.

Caption: Hypothetical signaling pathway for this compound toxicity.

References

- 1. Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N -Oxides In Vitro and In Silico for Toxicokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C18H23NO6 | CID 6442619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]